
4-Chloro-17-hydroxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-17-hydroxypregn-4-ene-3,20-dione is a synthetic steroid compound with the molecular formula C21H29ClO3 It is a derivative of pregnane and is characterized by the presence of a chlorine atom at the 4th position and a hydroxyl group at the 17th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-17-hydroxypregn-4-ene-3,20-dione typically involves the chlorination of 17-hydroxypregn-4-ene-3,20-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4th position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques helps in the purification and isolation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-17-hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 17-hydroxypregn-4-ene-3,20-dione.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (CrO3 in H2SO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: 4-Chloro-17-oxopregn-4-ene-3,20-dione.
Reduction: 17-hydroxypregn-4-ene-3,20-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-17-hydroxypregn-4-ene-3,20-dione has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: It has potential therapeutic applications in the treatment of hormonal disorders and certain cancers.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical laboratories.
Mécanisme D'action
The mechanism of action of 4-Chloro-17-hydroxypregn-4-ene-3,20-dione involves its interaction with specific molecular targets, primarily hormone receptors. The compound binds to progesterone receptors, modulating their activity and influencing the expression of target genes. This interaction affects various physiological processes, including cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
17α-Hydroxyprogesterone: A naturally occurring steroid hormone with similar structural features but lacking the chlorine atom.
Dydrogesterone: A synthetic progestogen with a similar core structure but different functional groups.
Uniqueness: 4-Chloro-17-hydroxypregn-4-ene-3,20-dione is unique due to the presence of the chlorine atom at the 4th position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with hormone receptors, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
13583-20-5 |
|---|---|
Formule moléculaire |
C21H29ClO3 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-acetyl-4-chloro-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)21(25)11-7-15-13-4-5-16-18(22)17(24)8-9-19(16,2)14(13)6-10-20(15,21)3/h13-15,25H,4-11H2,1-3H3/t13-,14+,15+,19-,20+,21+/m1/s1 |
Clé InChI |
HGPYPOGDCXQMFV-FDLPIURMSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


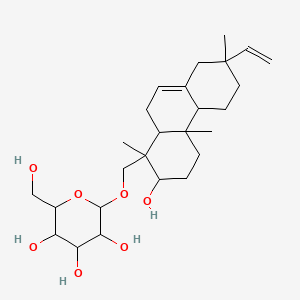

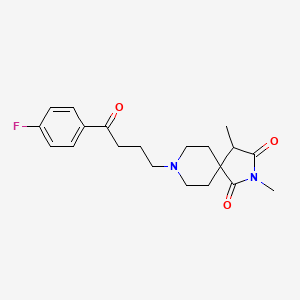

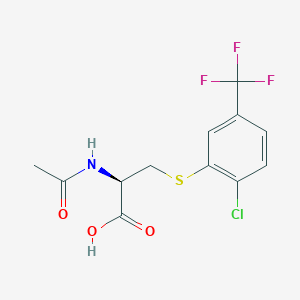

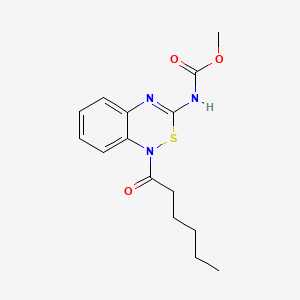
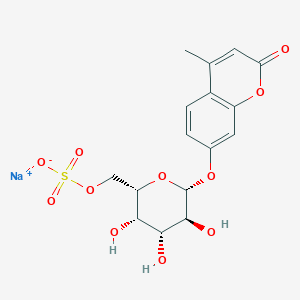
![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)

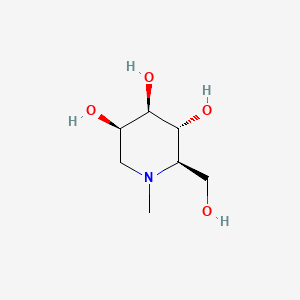
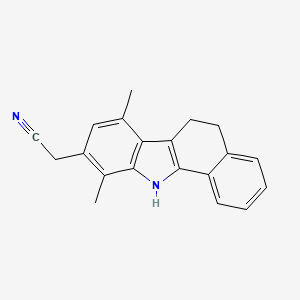

![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)
